[Amino(dicyclopropyl)methyl]phosphonic acid
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Overview
Description
[Amino(dicyclopropyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an amino group and a dicyclopropylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(dicyclopropyl)methyl]phosphonic acid typically involves the reaction of dicyclopropylmethylamine with a suitable phosphonic acid derivative. One common method is the McKenna reaction, which involves the use of bromotrimethylsilane (BTMS) to convert dialkyl phosphonates into phosphonic acids . The reaction conditions generally include mild temperatures and the use of solvents such as acetonitrile or dioxane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[Amino(dicyclopropyl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .
Scientific Research Applications
[Amino(dicyclopropyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of [Amino(dicyclopropyl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the dicyclopropylmethyl group.
Glyphosate: A widely known herbicide with a phosphonic acid group but different substituents.
Phosphonoacetic acid: Contains a phosphonic acid group but with different functional groups attached.
Uniqueness
[Amino(dicyclopropyl)methyl]phosphonic acid is unique due to its dicyclopropylmethyl moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
117196-64-2 |
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Molecular Formula |
C7H14NO3P |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
[amino(dicyclopropyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H14NO3P/c8-7(5-1-2-5,6-3-4-6)12(9,10)11/h5-6H,1-4,8H2,(H2,9,10,11) |
InChI Key |
BXHMZIFAOZFRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)(N)P(=O)(O)O |
Origin of Product |
United States |
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